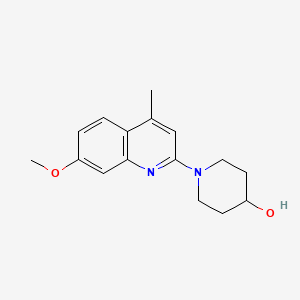
1-(7-Methoxy-4-methylquinolin-2-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Methoxy-4-methylquinolin-2-yl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
The synthesis of 1-(7-Methoxy-4-methylquinolin-2-yl)piperidin-4-ol involves several steps, typically starting with the preparation of the quinoline moiety followed by the introduction of the piperidine ring. Common synthetic routes include:
Cyclization Reactions: Formation of the quinoline ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of the piperidine ring via amination reactions.
Hydrogenation: Reduction of intermediates to achieve the desired piperidine derivative.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(7-Methoxy-4-methylquinolin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, often using halogenated derivatives as intermediates.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(7-Methoxy-4-methylquinolin-2-yl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates due to its piperidine and quinoline moieties.
Biological Studies: The compound is studied for its biological activity, including potential antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-Methoxy-4-methylquinolin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(7-Methoxy-4-methylquinolin-2-yl)piperidin-4-ol can be compared with other piperidine and quinoline derivatives:
Piperidine Derivatives: Compounds like piperidinones and spiropiperidines share similar structural features but may differ in their biological activity and applications.
Quinoline Derivatives: Compounds such as 4-hydroxyquinoline and 2-hydroxyquinoline have similar quinoline moieties but differ in their functional groups and reactivity.
The uniqueness of this compound lies in its combined piperidine and quinoline structures, which contribute to its diverse applications and potential biological activities.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-(7-methoxy-4-methylquinolin-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C16H20N2O2/c1-11-9-16(18-7-5-12(19)6-8-18)17-15-10-13(20-2)3-4-14(11)15/h3-4,9-10,12,19H,5-8H2,1-2H3 |
InChI Key |
PQAKRPIOTAJCIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCC(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-N-methylpyrimidin-2-amine](/img/structure/B12268377.png)
![2-tert-butyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12268384.png)
![N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12268396.png)
![1-[(3,5-Dimethoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B12268398.png)
![4-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12268408.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12268413.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B12268421.png)
![3-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12268434.png)
![4-Methoxy-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12268436.png)
![N,5-dimethyl-N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12268442.png)
![5-chloro-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268445.png)
![N,N,4-trimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12268447.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrazin-2-amine](/img/structure/B12268449.png)
![N-[(4-fluorophenyl)methyl]-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B12268463.png)
